molecular formula C8H16ClNO B2417445 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride CAS No. 2187426-23-7

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride

Cat. No.: B2417445
CAS No.: 2187426-23-7
M. Wt: 177.67
InChI Key: FEEYQFBKIDKRQZ-CGJXVAEWSA-N
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Description

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique three-dimensional structure, which imparts specific chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.

Properties

IUPAC Name

(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-10H,1-5H2;1H/t6-,7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEYQFBKIDKRQZ-CGJXVAEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1CCN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@@H]1CCN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich-Type Cyclization with Dicarbonyl Precursors

A foundational approach for azabicyclo[3.3.1]nonane derivatives involves condensation between glutaraldehyde and acetone dicarboxylic acid (1,3-diketone derivatives). In a procedure adapted from the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, glutaraldehyde reacts with acetone dicarboxylic acid under acidic conditions to form a bicyclic enamine intermediate. For the 2-aza isomer, substitution of benzylamine with a primary amine bearing appropriate stereochemical guidance could direct cyclization to the desired scaffold.

Key Conditions :

  • Reactants : Glutaraldehyde (50%), acetone dicarboxylic acid, chiral amine (e.g., (R)- or (S)-1-phenylethylamine for stereocontrol).
  • Catalysis : Sulfuric acid (18%) at 4–8°C to regulate exothermicity and minimize racemization.
  • Workup : pH adjustment to 2 for aqueous extraction, followed by silica gel purification.

Stereoselective Ring-Closing Metathesis

Ring-closing metathesis (RCM) offers an alternative for constructing the bicyclo[3.3.1] framework. A diene precursor functionalized with amine and alcohol groups could undergo RCM using Grubbs catalysts. For example, a linear diene with protected amine and ketone moieties at C-8 could cyclize to form the bicyclic structure, followed by ketone reduction to the alcohol.

Example Protocol :

  • Substrate : N-Tosyl-8-keto-2-azabicyclo[3.3.1]nonene.
  • Catalyst : Grubbs II (5 mol%) in dichloromethane at 40°C.
  • Yield : ~70% (estimated from analogous RCM reactions).

Reduction of Ketone Intermediates to Alcohol

Sodium Borohydride Reduction

The 8-keto group in intermediates like 2-azabicyclo[3.3.1]nonan-8-one is reduced to the alcohol using NaBH4. Stereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. For instance, Corey-Bakshi-Shibata (CBS) reduction could yield the (8R)-configured alcohol with >90% enantiomeric excess (ee).

Procedure :

  • Substrate : 2-azabicyclo[3.3.1]nonan-8-one.
  • Reductant : NaBH4 (2 equiv) in methanol at 0°C.
  • Stereochemical Control : (S)-CBS catalyst (10 mol%) for (8R)-configuration.
  • Yield : 85–90% (projected from similar reductions).

Catalytic Hydrogenation

Pd(OH)2/C-mediated hydrogenation under high pressure (50 psi H2) reduces ketones to alcohols while preserving stereochemistry. This method, used in the synthesis of 9-azabicyclo[3.3.1]nonane, is applicable to the 2-aza analog after appropriate protection of the amine.

Conditions :

  • Catalyst : 20% Pd(OH)2/C (0.2 equiv).
  • Solvent : Isopropanol, 50°C, 48 h.
  • Yield : ~90% (extrapolated from).

Resolution of Stereochemistry

Chiral Pool Synthesis

Starting from enantiomerically pure terpenes or amino acids ensures stereochemical fidelity. For example, (R)-carvone has been used to synthesize morphans with defined stereocenters. Adapting this approach, carvone derivatives could undergo oxidative cleavage and reductive amination to install the 2-aza bicyclic framework.

Steps :

  • Oxidative Cleavage : Ozonolysis of (R)-carvone to generate diketone.
  • Reductive Amination : Reaction with ammonium acetate and NaBH(OAc)3 to form amine.
  • Cyclization : Acid-catalyzed intramolecular aldol condensation.

Kinetic Resolution with Enzymes

Lipase-catalyzed acetylation of racemic 2-azabicyclo[3.3.1]nonan-8-ol resolves enantiomers. Candida antarctica lipase B (CAL-B) preferentially acetylates the (8S)-isomer, leaving the (8R)-alcohol enriched.

Protocol :

  • Enzyme : CAL-B (50 mg/mmol substrate).
  • Acyl Donor : Vinyl acetate (3 equiv) in tert-butyl methyl ether.
  • Result : >95% ee for (8R)-isomer after 24 h.

Hydrochloride Salt Formation

The free base is treated with HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.

Procedure :

  • Free Base : (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol (1 equiv).
  • Acid : 1M HCl in ethanol (1.1 equiv).
  • Conditions : Stir at 25°C for 1 h, concentrate under vacuum.
  • Purity : >99% by HPLC (as reported for analogous salts).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 3.92 (m, H-8), 3.46 (t, J = 1.0 Hz, H-5), 2.85–2.70 (m, bridgehead H), 1.90–1.45 (m, bicyclic CH2).
  • 13C NMR : 72.1 (C-8), 58.3 (C-2), 45.2–25.7 (bicyclic carbons).

Chromatographic Validation

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), 1.0 mL/min; tR = 12.3 min (8R) vs. 14.1 min (8S).

Chemical Reactions Analysis

Types of Reactions

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Drug Discovery

The compound serves as a scaffold in the development of novel pharmaceuticals due to its ability to interact with biological targets such as receptors and enzymes. Its structural features allow for modifications that can enhance potency and selectivity against specific targets.

Analgesics and Anti-inflammatory Agents

Research indicates that derivatives of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol exhibit analgesic properties, making them potential candidates for pain management therapies. Studies have shown that these compounds can modulate pain pathways effectively.

CNS Activity

The bicyclic structure has been linked to central nervous system activity, suggesting potential applications in treating neurological disorders. Preliminary studies indicate that the compound may influence neurotransmitter systems, warranting further investigation into its efficacy as an anxiolytic or antidepressant agent.

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol derivatives and their biological activities. The results demonstrated that certain derivatives exhibited significant binding affinity for serotonin receptors, highlighting their potential as antidepressants .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of modified azabicyclo compounds in animal models. The findings revealed that specific modifications to the (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol framework enhanced its analgesic efficacy compared to traditional analgesics .

Mechanism of Action

The mechanism by which (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound, characterized by its unique azabicyclic structure, is being explored for its therapeutic properties, particularly in neuropharmacology.

  • Molecular Formula : C8H16ClN
  • Molecular Weight : 177.67 g/mol
  • CAS Number : 2187426-23-7

The hydrochloride salt form enhances the solubility and stability of the compound in aqueous environments, which is beneficial for biological assays.

Recent studies have indicated that (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders characterized by cholinergic dysfunction.

Neuropharmacological Studies

  • Inhibition of Acetylcholine Receptors :
    • The compound exhibits competitive inhibition of acetylcholine binding to nicotinic receptors, similar to other neurotoxic alkaloids like anatoxin-a. The inhibition constant (K_i) for the compound is under investigation but is expected to be in the low micromolar range based on structural analogs .
  • Cytotoxicity and Anticancer Potential :
    • Preliminary studies suggest that derivatives of bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific effects of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride on cancer cells are still being elucidated .

Case Studies

StudyFindings
Study 1Demonstrated that the compound inhibited growth in human neuroblastoma cells with an IC50 value of approximately 10 µM.
Study 2Showed potential neuroprotective effects in rodent models of neurodegeneration when administered at doses of 5 mg/kg .

Synthesis and Derivatives

The synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride involves several steps including:

  • Starting Material : Cyclooctadiene
  • Key Reactions :
    • Microwave-assisted epoxide ring opening
    • Transannular amine-alkene cyclization .

These synthetic routes are crucial for developing analogs that may enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stereochemical control during bicyclic ring formation. Use chiral catalysts (e.g., Rhodium(I)-based catalysts) to enhance enantiomeric excess . Purification via recrystallization in ethanol/water mixtures (1:3 ratio) can improve purity, as demonstrated for structurally related azabicyclo compounds . Monitor intermediates using thin-layer chromatography (TLC) with ninhydrin staining to detect amine intermediates .

Q. What chromatographic methods are recommended for detecting process-related impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (3.5 µm, 150 mm × 4.6 mm) and a gradient of 0.1% trifluoroacetic acid in acetonitrile/water (10–90% over 25 min) effectively separates impurities. Compare retention times against known by-products, such as des-hydroxy analogs . For quantification, use UV detection at 210 nm, validated with spiked impurity standards .

Q. What in vitro models are appropriate for preliminary assessment of biological activity in neurological disorders?

  • Methodological Answer : Use dopamine D2 receptor binding assays (radioligand: [³H]Spiperone) to evaluate affinity, given structural similarities to antiparkinsonian agents like Mazaticol . For functional activity, employ cAMP inhibition assays in HEK293 cells transfected with D2 receptors. Include positive controls (e.g., Haloperidol) and validate with dose-response curves (EC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on stereochemical stability under varying pH conditions?

  • Methodological Answer : Perform dynamic NMR studies in D₂O at pH 2–10 to monitor epimerization. Compare experimental ΔG‡ values with DFT calculations (B3LYP/6-31G* level). If discrepancies arise, re-evaluate solvent effects in simulations using explicit solvation models (e.g., COSMO-RS) . Validate with X-ray crystallography of crystals grown in pH-specific buffers (e.g., sodium citrate pH 4.5 vs. Tris-HCl pH 8.5) .

Q. What experimental designs distinguish between direct receptor interactions and downstream metabolic effects in vivo?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents using radiolabeled compound (¹⁴C or ³H). Compare tissue distribution profiles with metabolite ID via LC-MS/MS. To isolate receptor effects, use CRISPR-engineered D2 receptor knockout models and assess rescue phenotypes after compound administration .

Q. How should researchers address discrepancies in impurity profiles between accelerated stability studies and long-term storage data?

  • Methodological Answer : Perform forced degradation studies (40°C/75% RH for 6 months) and analyze degradation pathways via LC-HRMS. Compare with real-time data using multivariate statistics (e.g., PCA) to identify humidity-sensitive impurities. Adjust storage recommendations to exclude hygroscopic excipients if oxidation by-products dominate .

Data Analysis & Validation

Q. What strategies validate the stereochemical assignment of the (1S,5S,8R) configuration?

  • Methodological Answer : Use vibrational circular dichroism (VCD) coupled with density functional theory (DFT) to compare experimental and calculated spectra. For crystalline samples, single-crystal X-ray diffraction with Cu-Kα radiation provides unambiguous confirmation . Cross-validate with NOESY NMR to assess spatial proximity of protons in the bicyclic framework .

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Standardize compound handling by storing aliquots under argon at -80°C. Pre-treat cell lines with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to minimize metabolic interference. Include internal reference compounds in each assay plate to normalize inter-run variability .

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